1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a propylsulfamoyl phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and propylsulfamoyl phenyl groups. One common synthetic route is as follows:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propylsulfamoyl Phenyl Group: The final step involves the sulfonation of the phenyl group with a propylsulfonyl chloride in the presence of a base, followed by coupling with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- 1-[2-(4-bromophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- 1-[2-(4-methylphenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule for research and therapeutic applications.
Properties
Molecular Formula |
C22H26FN3O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26FN3O4S/c1-2-12-24-31(29,30)20-9-7-19(8-10-20)25-22(28)17-14-21(27)26(15-17)13-11-16-3-5-18(23)6-4-16/h3-10,17,24H,2,11-15H2,1H3,(H,25,28) |
InChI Key |
IYLJQZGXUWORLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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